molecular formula C25H28N4O3 B2793289 1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone CAS No. 1286706-62-4

1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B2793289
CAS No.: 1286706-62-4
M. Wt: 432.524
InChI Key: SSEGCXOLZAUOEV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[b][1,4]oxazin ring, a morpholino group, and a pyrazol ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]oxazin ring, morpholino group, and pyrazol ring would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the morpholino group might participate in nucleophilic substitution reactions, while the pyrazol ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar morpholino group, while its spectral properties could be influenced by the conjugated system of the benzo[b][1,4]oxazin ring .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be studied further for its chemical reactivity, potential uses in material science, or biological activity .

Properties

IUPAC Name

1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18-7-8-23-22(15-18)29(11-14-32-23)24(30)17-28-16-21(20-6-4-3-5-19(20)2)25(26-28)27-9-12-31-13-10-27/h3-8,15-16H,9-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEGCXOLZAUOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C(=N3)N4CCOCC4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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